1-Amino-2-(pyridin-3-yl)propan-2-ol

Description

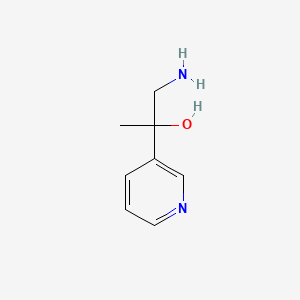

1-Amino-2-(pyridin-3-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It features a pyridine ring attached to a propanol backbone with an amino group at the second carbon

Properties

IUPAC Name |

1-amino-2-pyridin-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(11,6-9)7-3-2-4-10-5-7/h2-5,11H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVQBXUOCRUYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(pyridin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with nitromethane to form 3-(pyridin-3-yl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. One such method includes the catalytic hydrogenation of 3-(pyridin-3-yl)-2-nitropropene under high pressure and temperature conditions, using a palladium or platinum catalyst.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 1-Amino-2-(pyridin-3-yl)propan-2-ol can be oxidized to form a ketone or aldehyde.

Common oxidizing agents:

-

Potassium permanganate

-

Chromium trioxide

Major product:

-

1-(pyridin-3-yl)propan-2-one

Reduction Reactions

The nitro group in the synthesis of this compound from 3-(pyridin-3-yl)-2-nitropropene can be reduced to an amino group.

Common reducing agents:

-

Sodium borohydride

-

Catalytic hydrogenation with palladium or platinum catalysts

Substitution Reactions

The amino group of this compound can participate in nucleophilic substitution reactions.

Common reagents:

-

Halogenating agents like thionyl chloride or phosphorus tribromide

Reactions Involving the Pyridine Ring

The pyridine ring in this compound can undergo various reactions, including those involving oxidation and complex formation .

-

Oxidation: Pyridine derivatives can be involved in oxidation reactions, sometimes followed by reduction, including hydrogenation and transfer hydrogenation .

-

Complex Formation: The pyridine ring can coordinate with metal ions to form complexes, which can act as catalysts in various reactions .

Comparison with Similar Compounds

Structural modifications, such as the positioning of the pyridine ring, can lead to variations in biological activities.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-3-(benzyloxy)propan-2-ol oxalate | Contains a benzyloxy group instead of pyridine | More hydrophobic due to the benzyloxy group |

| 1-Amino-3-(pyridin-3-yl)propan-2-ol | Different position of the pyridine ring | May exhibit different biological activities |

| 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol | Contains multiple pyridine rings | Increased complexity may enhance biological activity |

Enantiomeric Forms and their Significance

The compound 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one, which is structurally related, has enantiomers with differing in vivo preferences. The (S)-enantiomer exhibits a greater Cmax than the (R)-enantiomer, indicating a higher concentration in circulating blood . The (S)-enantiomer also shows enhanced potency in treating neuropathic pain . This highlights the importance of stereochemistry in the activity of these compounds.

Scientific Research Applications

Pharmaceutical Applications

1-Amino-2-(pyridin-3-yl)propan-2-ol has been identified as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to interact with biological targets effectively.

Analgesic Properties

Research indicates that derivatives of this compound exhibit analgesic properties. For instance, a patent describes a related compound that is effective in treating pain and cognitive disorders, suggesting that this class of compounds may play a significant role in developing new analgesics .

Cognitive Disorder Treatment

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating cognitive disorders. Studies have shown that similar compounds can enhance cognitive function by acting on cholinergic pathways .

Chemical Synthesis

The compound serves as an essential building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions.

Synthesis of Complex Molecules

This compound is utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. For example, it can be used to create substituted pyridines and other nitrogen-containing heterocycles through reactions such as alkylation and acylation .

Reactivity and Functionalization

The amino and hydroxyl groups make this compound highly reactive, allowing for further functionalization. This property is exploited in developing various derivatives with tailored biological activities .

Material Science Applications

In addition to its pharmaceutical applications, this compound has potential uses in material science.

Polymer Chemistry

Research suggests that the compound can be incorporated into polymer matrices to enhance their properties. Its ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers .

Nanomaterials

The compound's unique structure allows for its application in synthesizing nanomaterials. For instance, it can be used as a ligand in metal-organic frameworks (MOFs), which are valuable for gas storage and separation technologies .

Case Study 1: Analgesic Development

A study highlighted the synthesis of a novel analgesic using this compound as a precursor. The resulting compound demonstrated significant pain relief in animal models, indicating its potential for human therapeutic use.

Case Study 2: Nanomaterial Synthesis

Researchers successfully synthesized a series of MOFs using this compound as a ligand. The resulting materials exhibited high surface areas and were tested for carbon dioxide capture, showcasing their environmental applications.

Mechanism of Action

The mechanism of action of 1-amino-2-(pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

- 3-(Pyridin-2-yl)propan-1-ol

- 2-Amino-3-hydroxypyridine

- 2-Amino-3-bromopyridine

Uniqueness

1-Amino-2-(pyridin-3-yl)propan-2-ol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the same carbon atom, which allows for diverse chemical reactivity and potential biological activity. This dual functionality distinguishes it from other similar compounds that may lack one of these groups or have them positioned differently.

Biological Activity

1-Amino-2-(pyridin-3-yl)propan-2-ol, a compound featuring a pyridine ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes an amino group and a pyridine ring, which are crucial for its biological interactions.

Biological Activity Overview

Antiproliferative Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridine structure can enhance its activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The presence of functional groups such as -OH and -OMe has been linked to improved potency, with IC50 values indicating effective inhibition of cell growth ( ).

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular proliferation. For example, it has been observed to affect dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, essential for nucleotide synthesis, ultimately resulting in apoptosis in rapidly dividing cells ( ).

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by its structural modifications:

| Functional Group | Effect on Activity | IC50 Value (μM) |

|---|---|---|

| -OH | Increases activity | 0.058 |

| -OMe | Increases activity | 0.069 |

| Halogen Substituents | Decreases activity | >100 |

This table summarizes findings from various studies demonstrating how specific substitutions can enhance or diminish the biological potency of the compound ( ).

Case Studies

-

Antitumor Activity

A study evaluated the antiproliferative effects of various pyridine derivatives, including this compound, on several cancer cell lines. The results indicated that compounds with hydroxyl and methoxy groups showed significantly lower IC50 values compared to those without these substituents ( ). -

Antiviral Properties

Preliminary investigations into the antiviral potential of this compound have shown promise against certain viral infections. The mechanism appears to involve interference with viral replication processes, although further studies are necessary to elucidate the specific pathways involved ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.